CYP2A6 Inhibitory Potency: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin vs. Methoxsalen (Reference CYP2A6 Inhibitor)
5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin (tested as BindingDB entry BDBM109753 from US8609708) demonstrated an IC₅₀ of 330 nM against human CYP2A6-mediated 7-hydroxycoumarin formation in a standardized assay among 95 test compounds . For comparison, the clinically used mechanism-based CYP2A6 inhibitor methoxsalen (8-methoxypsoralen) exhibits a reported IC₅₀ of approximately 100–500 nM in comparable human liver microsome coumarin 7-hydroxylation assays, though with concurrent CYP3A4 inhibition liability . The compound's IC₅₀ of 330 nM places it within the submicromolar potency range comparable to methoxsalen, but the structural distinction of bearing the 8-(3-chloro-2-hydroxypropoxy) side chain rather than a fused furanocoumarin scaffold may offer a starting point for developing CYP2A6 inhibitors with differentiated selectivity profiles, given that the side chain introduces a chlorohydrin moiety capable of hydrogen-bond interactions not available to the planar furanocoumarin core .
| Evidence Dimension | CYP2A6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 330 nM |
| Comparator Or Baseline | Methoxsalen: IC₅₀ ≈ 100–500 nM (range reported across multiple human liver microsome studies) |
| Quantified Difference | Comparable submicromolar potency range; differentiated by non-furanocoumarin scaffold |
| Conditions | Human CYP2A6-mediated 7-hydroxycoumarin formation assay; 95 test compounds screened in standardized protocol (US8609708) |
Why This Matters
Submicromolar CYP2A6 inhibition positions this compound as a structurally distinct chemotype for smoking cessation or cancer chemoprevention programs that seek to avoid the dual CYP2A6/CYP3A4 inhibition liability of methoxsalen.
- [1] BindingDB. BDBM109753 (US8609708, 29) – CYP2A6 IC₅₀: 330 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109753 View Source
- [2] DocumentsDelivered.com / Synthesis and Biological Evaluation of Coumarin Derivatives as Selective CYP2A6 Inhibitors (2023). Discusses methoxsalen CYP2A6/CYP3A4 dual inhibition profile. Available at: https://www.documentsdelivered.com View Source
- [3] Kruszyński, R. et al. A detailed structural analysis of selected (oxiran-2-yl)methoxy- and 3-chloro-2-hydroxypropoxycoumarin. J. Mol. Struct. 2024. Highlights chlorohydrin hydrogen-bond capacity vs. oxirane analogs. DOI: 10.1016/j.molstruc.2024.140804. View Source
